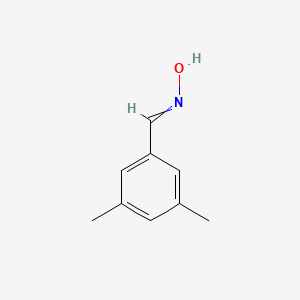
Benzaldehyde, 3,5-dimethyl-, oxime
描述
Benzaldehyde, 3,5-dimethyl-, oxime: is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 3,5-dimethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,5-dimethyl-, oxime typically involves the reaction of 3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions: Benzaldehyde, 3,5-dimethyl-, oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Benzaldehyde, 3,5-dimethyl-, oxime is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Industry: In industrial settings, this compound can be used in the synthesis of dyes, polymers, and other specialty chemicals.
作用机制
The mechanism of action of Benzaldehyde, 3,5-dimethyl-, oxime involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can affect biochemical pathways and cellular processes.
相似化合物的比较
- N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine
- N-[(3,5-Dimethoxyphenyl)methylidene]hydroxylamine
Comparison: Benzaldehyde, 3,5-dimethyl-, oxime is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. In contrast, N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine has methyl groups in different positions, potentially leading to different chemical and biological properties. N-[(3,5-Dimethoxyphenyl)methylidene]hydroxylamine, with methoxy groups instead of methyl groups, may exhibit different reactivity and solubility characteristics.
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
N-[(3,5-dimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)6-10-11/h3-6,11H,1-2H3 |
InChI 键 |
IZVOVGWUSRNAMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C=NO)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
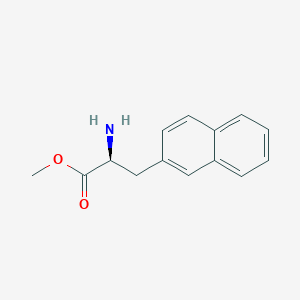
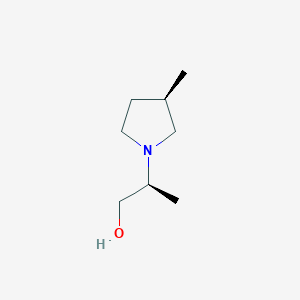
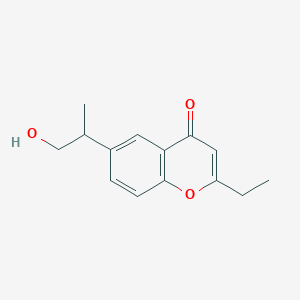
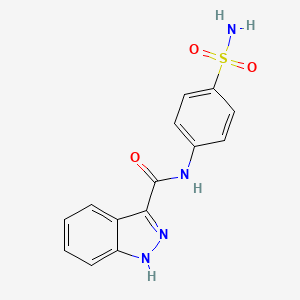
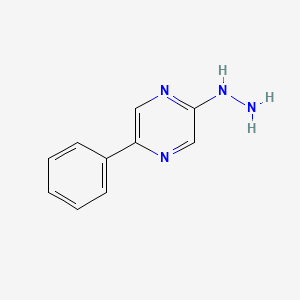
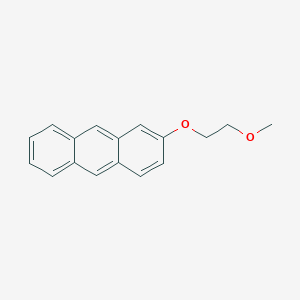
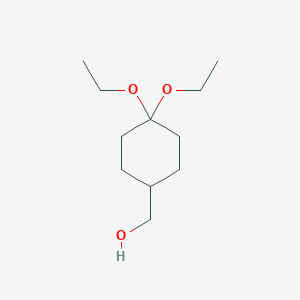
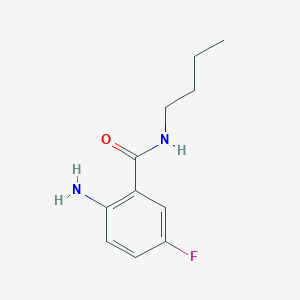
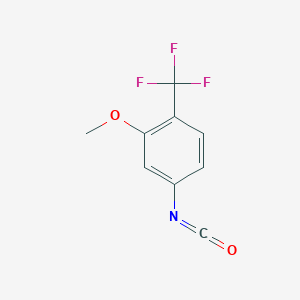

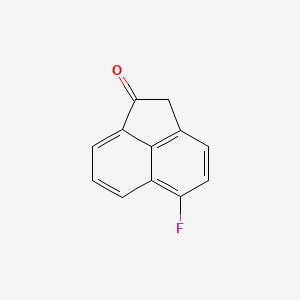
![N1-(1H-benzo[d]imidazol-2-yl)propane-1,3-diamine](/img/structure/B8704330.png)

![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B8704342.png)
